

A Comparative Study of Nitrophenylacetonitrile Isomers in Synthesis and Biological Applications

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Compound of Interest

Compound Name: 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Nitrophenylacetonitrile derivatives are a critical class of organic compounds, serving as versatile precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other value-added organic molecules. The position of the nitro group on the phenyl ring—ortho (2-nitro), meta (3-nitro), or para (4-nitro)—significantly influences the chemical reactivity and biological properties of these molecules. This guide provides a comparative analysis of the synthesis, physicochemical properties, and potential biological activities of ortho-, meta-, and para-nitrophenylacetonitrile, supported by experimental data to aid researchers in selecting the appropriate isomer for their specific applications.

Synthetic Routes and Yields: A Comparative Overview

The most common method for the synthesis of nitrophenylacetonitrile isomers is the direct nitration of phenylacetonitrile. The reaction typically yields a mixture of ortho and para isomers, with the meta isomer being a minor product. The ratio of the isomers is highly dependent on the reaction conditions, including the nitrating agent, temperature, and solvent.

Another prevalent synthetic strategy involves the nucleophilic substitution of a nitrobenzyl halide with a cyanide salt. This method offers better regioselectivity, as the starting material

already has the nitro group in the desired position.

Isomer	Synthetic Method	Key Reagents	Typical Yield	Purity	Reference
o-Nitrophenylacetonitrile	From 2-nitrophenylpyruvic acid oxime	Glacial acetic acid	Not explicitly stated	Recrystallized product	[1]
m-Nitrophenylacetonitrile	From 3-nitrobenzyl halide	Cyanide salt	Not explicitly stated	Not explicitly stated	[2]
p-Nitrophenylacetonitrile	Directional nitration of phenylacetone	Conc. HNO ₃ , Conc. H ₂ SO ₄ , Conc. H ₃ PO ₄	70.5%	>99%	[3][4]
p-Nitrophenylacetonitrile	Directional nitration of phenylacetone	Conc. HNO ₃ , Polyphosphoric acid	64.69%	99.11%	[5]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of the nitrophenylacetonitrile isomers are distinct and are summarized below. This data is crucial for the identification and characterization of these compounds.

Table 2: Physicochemical Properties of Nitrophenylacetonitrile Isomers

Property	o-Nitrophenylacetonitrile	m-Nitrophenylacetonitrile	p-Nitrophenylacetonitrile
CAS Number	610-66-2	621-50-1	555-21-5
Molecular Formula	C ₈ H ₆ N ₂ O ₂	C ₈ H ₆ N ₂ O ₂	C ₈ H ₆ N ₂ O ₂
Molecular Weight	162.15 g/mol	162.15 g/mol	162.15 g/mol
Appearance	Light brown solid[6]	Pale yellow solid[2]	Cream to yellow crystalline powder[7]
Melting Point	83-84 °C[1]	60-62 °C[2]	113-115 °C[7]
Boiling Point	178 °C at 12 mmHg	180 °C at 3 mmHg[2]	195-197 °C at 12 mmHg[7]
Solubility	Insoluble in water[6]	Insoluble in water	Insoluble in water, soluble in ethanol and ether[7]

Table 3: Spectroscopic Data of Nitrophenylacetonitrile Isomers

Spectroscopy	o-Nitrophenylacetonitrile	m-Nitrophenylacetonitrile	p-Nitrophenylacetonitrile
¹ H NMR (CDCl ₃ , δ ppm)	8.24 (d, 1H), 7.78 (t, 1H), 7.65 (t, 1H), 7.51 (d, 1H), 4.15 (s, 2H)	8.25 (s, 1H), 8.19 (d, 1H), 7.65 (d, 1H), 7.55 (t, 1H), 3.85 (s, 2H)	8.27 (d, 2H), 7.58 (d, 2H), 3.92 (s, 2H)
¹³ C NMR (CDCl ₃ , δ ppm)	147.5, 134.3, 133.8, 129.5, 125.6, 125.4, 115.8, 22.1	148.4, 135.2, 130.1, 128.9, 123.8, 123.0, 116.6, 23.8	147.7, 137.0, 130.8, 124.3, 117.1, 24.6
IR (KBr, cm ⁻¹)	~2250 (C≡N), ~1520, ~1350 (NO ₂)	~2250 (C≡N), ~1530, ~1350 (NO ₂)	2220 (C≡N), 1602, 1517 (NO ₂)[4]
Mass Spectrum (m/z)	162 (M ⁺), 116, 89	162 (M ⁺), 116, 89	162 (M ⁺), 116, 89

Biological Activity: A Comparative Perspective

While extensive research exists on the biological activities of nitroaromatic compounds in general, directly comparative studies on the ortho, meta, and para isomers of nitrophenylacetonitrile are limited. The nitro group is a known pharmacophore and can be reduced in biological systems to form reactive nitroso and hydroxylamine intermediates, which can exert antimicrobial and cytotoxic effects by damaging DNA and other macromolecules[8].

The position of the nitro group can influence the electronic properties of the molecule, thereby affecting its ability to undergo bioreduction and interact with biological targets. It is hypothesized that the para-isomer, with the nitro group in conjugation with the cyanomethyl group, may exhibit different biological activity compared to the ortho and meta isomers. However, without direct comparative experimental data, this remains speculative. Further research is warranted to systematically evaluate and compare the antimicrobial and cytotoxic profiles of these isomers.

Experimental Protocols

Synthesis of p-Nitrophenylacetonitrile via Directional Nitration of Phenylacetonitrile[3]

Materials:

- Phenylacetonitrile (98%)
- Nitric acid (65%)
- Phosphoric acid (85%)
- Sulfuric acid (98%)
- Ice
- Ethanol
- Water

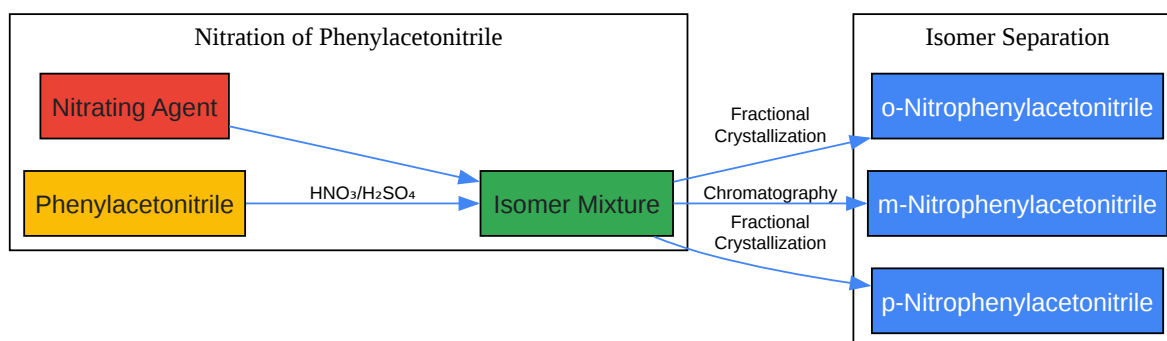
Procedure:

- In a reactor equipped with a thermometer and a mechanical stirrer, a directional nitrating agent is prepared by mixing nitric acid, phosphoric acid, and sulfuric acid in a molar ratio of 1:0.65:1.49. The temperature is maintained at 10-15°C during mixing.
- Phenylacetoneitrile is slowly added to the nitrating agent. The molar ratio of phenylacetoneitrile to nitric acid is maintained at 1:1.145.
- The reaction mixture is stirred at 15-20°C for 2.5 hours.
- After the reaction is complete, the mixture is poured into crushed ice to precipitate the product.
- The solid product is collected by filtration and washed with water until neutral.
- The crude product is recrystallized from an ethanol-water mixture and dried to obtain p-nitrophenylacetoneitrile as pale yellow needle-like crystals.

Yield: 70.5% Purity: >99%

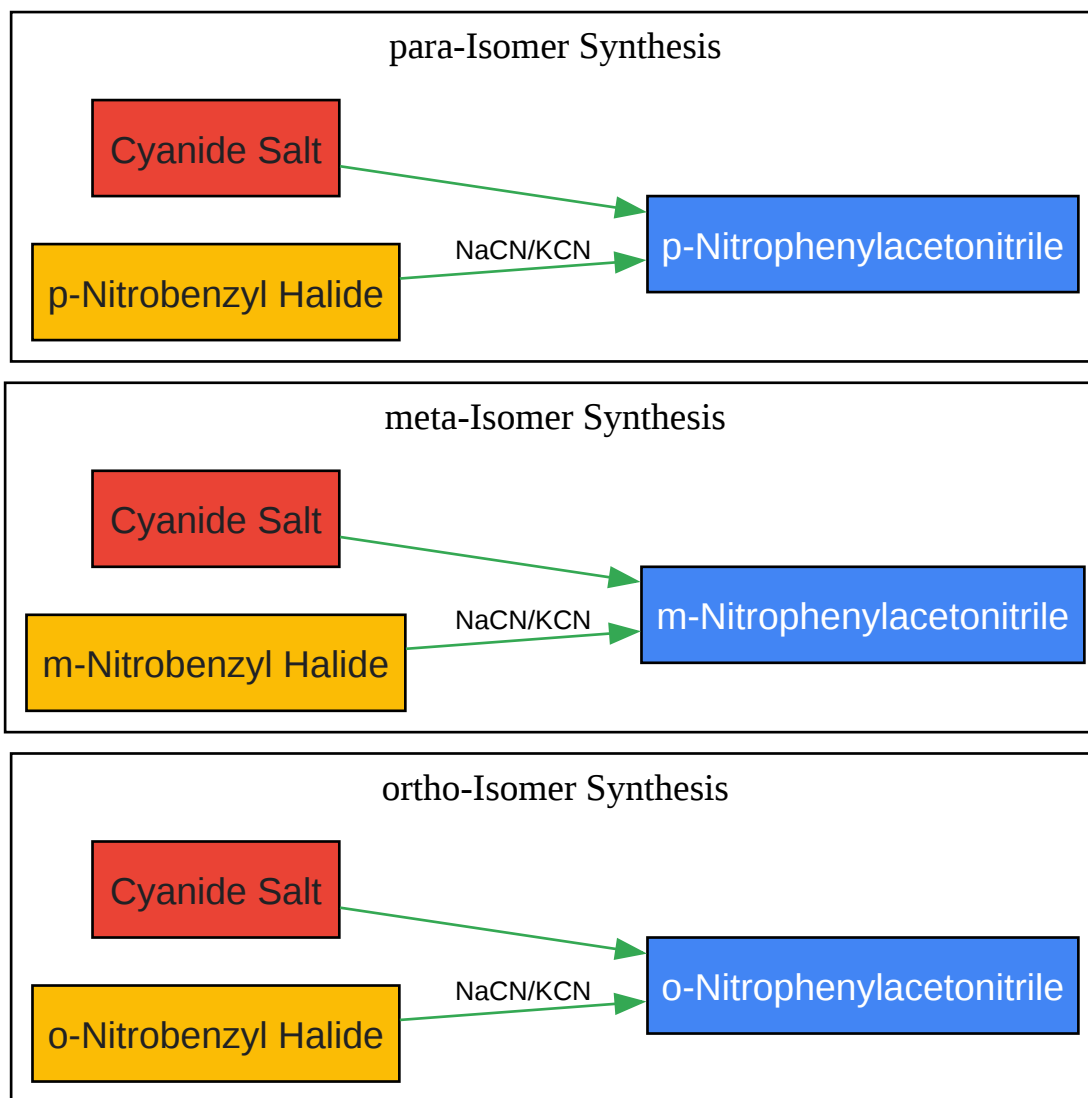
Visualizing Synthetic Pathways and Logical Relationships

To illustrate the synthetic pathways and the relationship between the isomers, the following diagrams are provided.



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Caption: General synthesis of nitrophenylacetonitrile isomers.

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Caption: Regioselective synthesis via nucleophilic substitution.

Conclusion

This comparative guide highlights the key differences in the synthesis and properties of ortho-, meta-, and para-nitrophenylacetonitrile. The para-isomer can be synthesized in high yield and purity through directional nitration of phenylacetonitrile. While detailed, directly comparative

biological data for the three isomers is currently lacking in the literature, their distinct electronic and steric properties suggest that they may exhibit different biological activities. Further research is needed to fully elucidate the comparative biological profiles of these important synthetic intermediates. The data and protocols presented herein provide a valuable resource for researchers working with nitrophenylacetonitrile derivatives.

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